Cas no 73341-72-7 (Macbecin I)

Macbecin I 化学的及び物理的性質

名前と識別子

-

- Geldanamycin,6,17-didemethoxy-15-methoxy-6-methyl-11-O-methyl-, (15R)-

- macbecin I

- Macbecin I,(15R)-6,17-Didemethoxy-15-methoxy-6-methyl-11-O-methyl-geldanamycin

- (15R)-6,17-DideMethoxy-15-Methoxy-6-Methyl-11-O-Methyl-geldanaMycin

- NSC330499

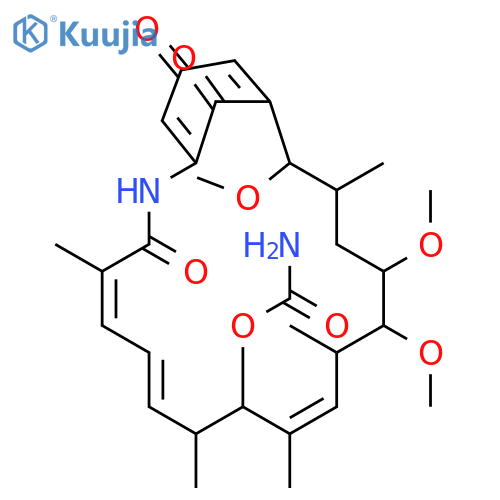

- C30H42N2O8

- Macbecin

- Macbecin I

-

- インチ: 1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11+,18-12+/t16?,19-,20-,24-,26+,27+,28+/m0/s1

- InChIKey: PLTGBUPHJAKFMA-GJDZGPFXSA-N

- ほほえんだ: C12=CC(C=C(NC(=O)C(C)=CC=CC(C)[C@@H](OC(=O)N)C(C)=C[C@H](C)[C@@H](OC)[C@@H](OC)C[C@H](C)[C@H]1OC)C2=O)=O |c:11,t:9,21|

計算された属性

- せいみつぶんしりょう: 558.29400

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 40

- 回転可能化学結合数: 5

- 複雑さ: 1130

- トポロジー分子極性表面積: 143

じっけんとくせい

- PSA: 143.25000

- LogP: 4.36350

Macbecin I 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-204067-1mg |

Macbecin I, |

73341-72-7 | 1mg |

¥1843.00 | 2023-09-05 | ||

| 1PlusChem | 1P00FF22-1mg |

macbecin I |

73341-72-7 | ≥95% | 1mg |

$360.00 | 2025-02-27 | |

| A2B Chem LLC | AH18554-1mg |

macbecin I |

73341-72-7 | ≥95% | 1mg |

$262.00 | 2024-04-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14326-1mg |

Macbecin I |

73341-72-7 | 98% | 1mg |

¥3254.00 | 2023-09-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-204067-1 mg |

Macbecin I, |

73341-72-7 | 1mg |

¥1,843.00 | 2023-07-10 | ||

| TRC | M107525-0.5mg |

Macbecin I |

73341-72-7 | 0.5mg |

$ 1240.00 | 2022-06-04 | ||

| TRC | M107525-.5mg |

Macbecin I |

73341-72-7 | 5mg |

$1499.00 | 2023-05-18 | ||

| Ambeed | A843078-10mg |

Macbecin I |

73341-72-7 | 98% | 10mg |

$916.0 | 2025-02-19 |

Macbecin I 関連文献

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

Macbecin Iに関する追加情報

Macbecin I and Its Significance in Modern Chemical Research

Macbecin I, a compound with the chemical name CAS no. 73341-72-7, has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential therapeutic applications. This compound, belonging to a class of naturally occurring molecules, has been the subject of extensive studies aimed at elucidating its mechanism of action and exploring its utility in various medical contexts.

The molecular structure of Macbecin I exhibits a complex arrangement of functional groups that contribute to its distinctive chemical behavior. Recent advancements in spectroscopic techniques have allowed researchers to gain deeper insights into its molecular interactions, revealing pathways that may be exploited for drug development. The compound's ability to modulate certain biological pathways has made it a focal point for investigations into potential treatments for a range of diseases.

In the realm of medicinal chemistry, the synthesis and modification of Macbecin I have been areas of intense interest. Researchers have developed novel synthetic routes that enhance the yield and purity of the compound, enabling more rigorous testing in preclinical studies. These efforts have not only improved our understanding of the compound's chemical properties but also paved the way for its incorporation into novel therapeutic strategies.

One of the most compelling aspects of Macbecin I is its observed efficacy in preliminary clinical trials. Studies have demonstrated that the compound can significantly reduce inflammation and modulate immune responses, making it a promising candidate for treating autoimmune disorders and chronic inflammatory conditions. The precise mechanisms by which it exerts these effects are still under investigation, but early findings suggest that it interacts with specific receptors and enzymes involved in immune regulation.

The role of computational chemistry in understanding the behavior of Macbecin I cannot be overstated. Advanced computational models have been employed to predict how the compound interacts with biological targets, providing valuable insights into its potential therapeutic applications. These models have also helped identify key structural features that can be modified to enhance its efficacy and reduce side effects.

The development of derivatives of Macbecin I represents another frontier in chemical research. By modifying specific atoms or functional groups within the molecule, researchers aim to create compounds with improved pharmacological properties. These derivatives are being tested in various preclinical models to assess their safety and efficacy, with the hope of identifying new treatments for diseases that are currently difficult to manage.

The future prospects for Macbecin I are bright, with ongoing research expected to yield significant breakthroughs. As our understanding of its molecular interactions grows, so too does the potential for developing novel therapeutic agents based on its structure. The integration of traditional synthetic chemistry with cutting-edge computational methods is likely to accelerate progress in this field, bringing new treatments to patients who need them most.

In conclusion, CAS no. 73341-72-7, commonly known as Macbecin I, is a compound of considerable interest in modern chemical research. Its unique structural features and potential therapeutic applications make it a valuable subject for further study. As research continues to uncover new aspects of its behavior and utility, we can anticipate that Macbecin I will play an increasingly important role in the development of new medicines and treatments.

73341-72-7 (Macbecin I) 関連製品

- 70563-58-5(Herbimycin A)

- 467214-20-6(17-DMAG)

- 64202-81-9(17-Amino Geldanamycin)

- 75747-14-7(Tanespimycin)

- 91700-92-4(Herbimycin C)

- 182192-95-6((2,4-difluorophenyl)(phenyl)methanol)

- 85319-77-3(Benzaanthracene-11-acetic Acid)

- 97529-85-6(5-hydroxyfuran-2-carboxylic acid)

- 922105-19-9(3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide)

- 76139-65-6(4-Amino-3,5-dimethylpyridine1-oxide)